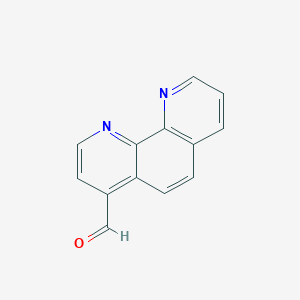

1,10-Phenanthroline-4-carbaldehyde

Beschreibung

Significance within Coordination Chemistry and Ligand Design

The core of 1,10-Phenanthroline-4-carbaldehyde's utility in coordination chemistry lies in the bidentate N,N'-donor atoms of the phenanthroline unit, which form highly stable five-membered rings with metal ions. wikipedia.org The rigidity and planarity of the phenanthroline structure impart a high degree of pre-organization to the resulting ligands, which can lead to selective complexation. The aldehyde group at the 4-position does not typically participate directly in the initial metal coordination but serves as a crucial synthetic handle for creating more elaborate, multifunctional ligands.

Through reactions characteristic of aldehydes, such as condensation with amines, hydrazines, or hydroxylamines, the this compound molecule can be expanded into larger, often multidentate, ligand systems. For instance, reaction with thiosemicarbazide (B42300) can yield thiosemicarbazone derivatives. asianpubs.org These new ligands can then coordinate with metal ions like ruthenium(II), iridium(III), copper(I), and rhenium(I) to form complexes with tailored electronic, photophysical, and reactive properties. nih.govresearchgate.netacs.orgnih.gov

For example, the synthesis of 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168), a related compound, from the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) highlights a common synthetic route. asianpubs.orgresearchgate.net This dialdehyde (B1249045) is then used to create complex multidentate ligands. asianpubs.org Similarly, the aldehyde group in this compound allows for its integration into larger molecular architectures, including polymers and metal-organic frameworks (MOFs), where the fundamental coordination properties of the phenanthroline unit can be harnessed within a larger, functional system. fishersci.no

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C13H8N2O |

| Molecular Weight | 208.22 g/mol |

| CAS Number | 31301-30-1 bldpharm.com |

| Appearance | Solid |

Role in Medicinal and Bioinorganic Chemistry Research

The 1,10-phenanthroline (B135089) scaffold is a well-established pharmacophore in medicinal chemistry. Its metal complexes, in particular, have been extensively investigated for their biological activities. The ability of these planar aromatic systems to intercalate into DNA is a key mechanism behind their potential as anticancer agents. wikipedia.org Furthermore, the parent compound, 1,10-phenanthroline, is known to inhibit metalloenzymes, particularly zinc-containing metallopeptidases, by chelating the active site metal ion. wikipedia.org

Derivatives of 1,10-phenanthroline are explored as potential chemotherapeutics. Studies on metal complexes of the parent compound have shown significant cytotoxicity against human cancer cell lines, in some cases exceeding that of the established drug cisplatin. nih.gov The mechanism often involves the inhibition of DNA synthesis and the generation of reactive oxygen species (ROS). nih.gov

This compound serves as a key intermediate in synthesizing more complex molecules with enhanced biological activity. For example, a 1,10-phenanthroline-based hydroxamate derivative was synthesized and evaluated as a dual inhibitor of histone deacetylases (HDACs) and ribonucleotide reductase (RR), two enzymes often overexpressed in cancers. nih.gov This dual-inhibition strategy is considered a promising approach in cancer therapy. nih.gov The aldehyde functionality allows for the attachment of various side chains and pharmacophores, enabling the fine-tuning of the molecule's biological target and activity. Ruthenium(II) and Rhenium(I) complexes bearing modified phenanthroline ligands have also shown significant promise as anticancer agents, with their mechanisms often linked to apoptosis induction. nih.govnih.gov

Relevance in Materials Science and Sensing Applications

In materials science, 1,10-phenanthroline and its derivatives are prized for their photophysical properties, particularly when complexed with transition metals like ruthenium(II) and iridium(III). researchgate.netacs.org These complexes are often highly luminescent and can be used in the development of organic light-emitting diodes (OLEDs), photosensitizers, and photocatalysts. chemimpex.com The rigid structure of the phenanthroline ligand contributes to the stability and performance of these materials.

The aldehyde group of this compound provides a convenient anchor point for immobilizing these chromophoric units onto surfaces or integrating them into larger polymeric structures. This allows for the creation of functional materials with specific optical or electronic properties.

A significant application of these luminescent properties is in the field of chemical sensing. The fluorescence of a phenanthroline-based complex can be modulated by the presence of specific analytes. A notable example is the development of a fluorescent probe for the detection of cysteine, an important amino acid. researchgate.net This probe was synthesized using 1,10-phenanthroline carboxaldehyde and a cobalt(II) ion. researchgate.net The interaction of the probe with cysteine leads to a detectable change in its fluorescence, enabling the quantification of the analyte. researchgate.net Similarly, phenanthroline derivatives are crucial in creating colorimetric sensors for various metal ions. fishersci.no The versatility of the aldehyde group allows for the design of a wide range of chemosensors tailored to detect specific ions or molecules with high sensitivity and selectivity. chemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,10-phenanthroline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c16-8-10-5-7-15-13-11(10)4-3-9-2-1-6-14-12(9)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLDVGMUYWAEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=NC=CC(=C3C=C2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562935 | |

| Record name | 1,10-Phenanthroline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-30-1 | |

| Record name | 1,10-Phenanthroline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1,10-Phenanthroline-4-carbaldehyde

The synthesis of this compound, a valuable building block in coordination chemistry and materials science, can be achieved through several strategic approaches. These methods primarily involve the modification of the 1,10-phenanthroline (B135089) core, a heterocyclic organic compound. wikipedia.org

Oxidation Reactions in Synthesis

A primary and direct route to this compound involves the oxidation of a methyl group at the 4-position of the phenanthroline ring. 4-Methyl-1,10-phenanthroline serves as a common starting material for this transformation. sigmaaldrich.comnih.gov The selection of the oxidizing agent is crucial to achieve the desired aldehyde without over-oxidation to the corresponding carboxylic acid.

| Starting Material | Product | Reagents/Conditions |

| 4-Methyl-1,10-phenanthroline | This compound | Selenium dioxide |

This table summarizes a common oxidation reaction for the synthesis of this compound.

Multi-step Synthesis Approaches

Longer, multi-step synthetic sequences offer alternative pathways to this compound, often starting from more readily available precursors. libretexts.org These approaches can provide greater control over the introduction of functional groups and may be necessary when specific substitution patterns are required. One such strategy could involve the Skraup synthesis to construct the phenanthroline core, followed by functional group manipulations to introduce the aldehyde. youtube.com The Skraup reaction involves the reaction of glycerol (B35011) with an aromatic amine, like o-phenylenediamine, in the presence of sulfuric acid and an oxidizing agent. wikipedia.org

A general multi-step approach might include:

Synthesis of a substituted 1,10-phenanthroline precursor.

Introduction of a group at the 4-position that can be readily converted to an aldehyde, such as a methyl or hydroxymethyl group.

Oxidation of the precursor to yield the final this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. ajgreenchem.comarxiv.org This technology can be applied to various steps in the synthesis of this compound and its derivatives. For instance, the synthesis of related imidazo[4,5-f] nih.govnumberanalytics.comphenanthroline derivatives has been successfully achieved with high yields using microwave irradiation. nih.gov The use of microwave heating can accelerate the formation of the phenanthroline ring system or facilitate the oxidation of precursor molecules. scirp.orgrsc.org The uniform and rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods. rsc.org

Derivatization and Functionalization Reactions

The aldehyde functional group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecules with tailored properties.

Formation of Schiff Bases and Related Imines

The condensation reaction between this compound and primary amines is a straightforward and widely used method to synthesize Schiff bases (or imines). This reaction typically proceeds by nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases derived from 1,10-phenanthroline are of significant interest due to their applications as ligands for metal complexes, fluorescent chemosensors, and biologically active compounds. nih.govresearchgate.net For example, a Schiff base synthesized from 1,10-phenanthroline-2,9-dicarboxaldehyde has been shown to selectively detect mercury ions. researchgate.net

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine (R-NH₂) | Schiff Base (Imine) |

This table illustrates the general reaction for the formation of Schiff bases from this compound.

Oxime Formation

This compound readily reacts with hydroxylamine (B1172632) to form the corresponding aldoxime. wikipedia.orgbyjus.com This reaction involves the condensation of the aldehyde with hydroxylamine, resulting in a C=N-OH functional group. numberanalytics.comyoutube.com Oximes are important intermediates in organic synthesis and can be further transformed into other functional groups, such as nitriles or amides, through reactions like the Beckmann rearrangement. masterorganicchemistry.com The formation of an oxime from an aldehyde and hydroxylamine is a well-established chemical transformation. numberanalytics.comwikipedia.orgbyjus.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydroxylamine (NH₂OH) | This compound oxime |

This table shows the reaction for the formation of an oxime from this compound.

Introduction of Other Functional Groups (e.g., carboxylic acid, thiosemicarbazone)

The aldehyde functional group at the 4-position of the 1,10-phenanthroline scaffold serves as a versatile handle for the introduction of various other functionalities, thereby expanding its utility in coordination chemistry and materials science.

Carboxylic Acid Derivatives:

The oxidation of the aldehyde group in this compound to a carboxylic acid yields 1,10-phenanthroline-4-carboxylic acid. This transformation is a standard organic reaction. While specific literature detailing this exact conversion is not prevalent, the oxidation of the related 2,9-dimethyl-1,10-phenanthroline to 1,10-phenanthroline-2,9-dicarboxylic acid has been achieved using nitric acid. researchgate.net Similarly, the oxidation of 1,10-phenanthroline with potent oxidizing agents like tetraoxomanganate(VII) can lead to the formation of diacids, though this may involve the cleavage of the phenanthroline ring system. rsc.org Generally, the aldehyde group can be oxidized to a carboxylic acid using a variety of reagents.

Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO4) | Basic or acidic solution, often with heating |

| Jones Reagent (CrO3 in H2SO4/acetone) | Acetone, room temperature |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia, gentle heating |

Thiosemicarbazone Derivatives:

The reaction of this compound with thiosemicarbazide (B42300) leads to the formation of the corresponding this compound thiosemicarbazone. This condensation reaction is a well-established method for creating thiosemicarbazone ligands, which are of significant interest due to their chelating properties. The synthesis is typically carried out by refluxing the aldehyde and thiosemicarbazide in an alcoholic solvent. For the analogous 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168), reaction with thiosemicarbazide in refluxing ethanol (B145695), sometimes with the addition of a catalytic amount of acid like hydrochloric acid or sulfuric acid, yields the bis(thiosemicarbazone). asianpubs.orgmdpi.com This procedure is directly adaptable for the monosubstituted 4-carbaldehyde derivative.

Typical Reaction Conditions for Thiosemicarbazone Synthesis

| Reactants | Solvent | Conditions | Product |

|---|---|---|---|

| 1,10-Phenanthroline-2,9-dicarbaldehyde, Thiosemicarbazide | Ethanol | Reflux, 4 hours (with HCl) | 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) asianpubs.org |

Reaction Kinetics and Mechanistic Investigations

Oxidation Kinetics Studies

While specific kinetic studies on the oxidation of the aldehyde group of this compound are not extensively reported, the oxidation of the parent 1,10-phenanthroline ring system has been investigated in detail. These studies offer insights into the reactivity of the phenanthroline core under oxidative conditions, which can influence the reactions of its derivatives.

The oxidation of 1,10-phenanthroline and its derivatives by peroxomonosulfate ion (PMS or Oxone®) has been a subject of kinetic analysis. nih.govresearchgate.netrsc.org These studies focus on the N-oxidation of the heterocyclic nitrogen atoms rather than the oxidation of substituents. The reaction kinetics are complex and highly dependent on pH. nih.govacs.org

In acidic solutions, the oxidation of 1,10-phenanthroline by peroxomonosulfate is a slow reaction that follows second-order kinetics, being first order with respect to both the phenanthroline derivative and the peroxomonosulfate ion. rsc.orgnih.gov The primary product under these conditions is the mono-N-oxide. nih.govacs.org The protonation of the second nitrogen atom in the resulting mono-N-oxide forms a stable internal hydrogen bond, which hinders further oxidation to the di-N-oxide. rsc.orgacs.org

In contrast, in neutral solutions with an excess of peroxomonosulfate, the reaction proceeds through consecutive oxidation steps, leading to the formation of 1,10-phenanthroline-N,N'-dioxide (phenO2). nih.govacs.org The rate of N-oxidation is significantly influenced by the electronic effects of substituents on the phenanthroline ring. rsc.orgrsc.org

The kinetics of the oxidation of the parent 1,10-phenanthroline (phen) to its mono-N-oxide (phenO) by peroxomonosulfate reveals two parallel pathways depending on the protonation state of the substrate. nih.gov The deprotonated form (phen) reacts significantly faster than the protonated form (Hphen+). nih.govresearchgate.net

Kinetic Data for the N-Oxidation of 1,10-Phenanthroline by Peroxomonosulfate

| Reactant | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|

| 1,10-Phenanthroline (phen) | 3.1 ± 0.1 M⁻¹s⁻¹ | Neutral aqueous solution | nih.govresearchgate.net |

The large negative activation entropies (ΔS‡) of approximately -130 J mol⁻¹ K⁻¹ for the N-oxidation of various phenanthroline derivatives suggest that these reactions proceed via an oxygen atom transfer mechanism. researchgate.netrsc.org

It is important to note that these kinetic studies pertain to the oxidation of the nitrogen atoms of the phenanthroline ring. The kinetics of the oxidation of the aldehyde group at the 4-position would involve different mechanisms and are expected to be influenced by the electron-withdrawing nature of the phenanthroline core.

Coordination Chemistry and Metal Complexation

Ligand Properties of 1,10-Phenanthroline-4-carbaldehyde

The chemical behavior of this compound in coordination chemistry is dictated by two primary features: its ability to form stable chelate rings with metal ions and the electronic nature of the phenanthroline ring system.

Chelating Ability and Donor Atoms (N,N')

Like its parent compound, 1,10-phenanthroline (B135089), the 4-carbaldehyde derivative acts as a strong bidentate chelating agent. researchgate.netwikipedia.org The two nitrogen atoms in the heterocyclic rings (N,N') serve as the donor atoms, forming a stable five-membered ring upon coordination to a metal center. researchgate.net This chelate effect contributes significantly to the thermodynamic stability of the resulting metal complexes. The geometry of the ligand, with its rigid aromatic framework, preorganizes the nitrogen donors for effective binding, a characteristic feature of phenanthroline-based ligands. researchgate.net

π-Electron Deficiency and Metal Stabilization

The 1,10-phenanthroline ring system is π-electron deficient. This electronic property allows it to act as a π-acceptor ligand, accepting electron density from the metal center into its π* orbitals. This back-donation stabilizes metal ions in lower oxidation states. The presence of the electron-withdrawing carbaldehyde group at the 4-position is expected to further enhance the π-acceptor character of the ligand, potentially influencing the electronic properties and reactivity of its metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Principles of Metal Complex Formation

The formation of metal complexes with this compound follows the general principles of coordination chemistry. The reaction typically involves the displacement of weakly coordinated solvent molecules or other ligands from the metal's coordination sphere by the stronger N,N' chelating ligand. chim.itresearchgate.net The stoichiometry of the resulting complex (i.e., the metal-to-ligand ratio) can often be controlled by adjusting the reaction conditions, such as the molar ratio of the reactants. researchgate.net The aldehyde group can either remain as a non-coordinating functional group or participate in further reactions to form more complex structures, such as Schiff bases.

Complexes with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Zn(II), Ag(I), Pd(II), VO(II), Ru(II), Re(I))

A wide array of transition metal complexes incorporating the 1,10-phenanthroline framework have been synthesized and studied. While direct studies on this compound complexes are less common in the provided search results, the extensive research on related phenanthroline derivatives provides a strong basis for understanding their formation and properties.

Copper(II): Copper(II) readily forms complexes with 1,10-phenanthroline ligands. nih.govnih.gov These complexes often exhibit distorted geometries due to the Jahn-Teller effect and can have coordination numbers of 4, 5, or 6. nih.govresearchgate.net The resulting complexes have been explored for their potential applications as anticancer agents. nih.gov

Cobalt(II): Cobalt(II) forms stable complexes with 1,10-phenanthroline, often resulting in octahedral or trigonal bipyramidal geometries. academie-sciences.frarabjchem.org These complexes have been investigated for their catalytic activity in polymerization reactions and their potential as antimicrobial agents. academie-sciences.frresearchgate.net

Nickel(II): Nickel(II) forms well-defined complexes with 1,10-phenanthroline, typically resulting in octahedral geometries, such as [Ni(phen)₃]²⁺. jocpr.comcore.ac.ukresearchgate.netmdpi.com These complexes are often colored and have been studied for their magnetic and spectral properties. jocpr.commdpi.com

Zinc(II): Zinc(II), being a d¹⁰ metal ion, forms stable, often colorless, complexes with 1,10-phenanthroline. These complexes typically adopt tetrahedral or octahedral geometries and are of interest in the development of chemical nucleases. researchgate.netwikipedia.org

Silver(I): Silver(I) forms complexes with 1,10-phenanthroline, which have shown potential as anticancer agents. researchgate.net

Palladium(II): Palladium(II) forms square planar complexes with 1,10-phenanthroline ligands. nih.govnih.govsigmaaldrich.com These complexes are important as catalysts in various organic cross-coupling reactions. sigmaaldrich.com

Vanadyl(II): While not explicitly detailed for the 4-carbaldehyde derivative, vanadyl(II) complexes with other phenanthroline derivatives have been synthesized and characterized.

Ruthenium(II): Ruthenium(II) polypyridyl complexes, including those with phenanthroline ligands, are well-known for their rich photophysical and electrochemical properties. nih.govwikiwand.comacs.orgnih.govacs.org These complexes have applications in areas such as photosensitizers and biological probes. nih.govacs.org

Rhenium(I): Rhenium(I) tricarbonyl complexes containing 1,10-phenanthroline derivatives have been synthesized and show promise as cytotoxic agents. nih.govrsc.org

Table 1: Examples of Transition Metal Complexes with 1,10-Phenanthroline Derivatives

| Metal Ion | Example Complex Formula | Geometry | Reference(s) |

| Cu(II) | [Cu(phen)₂(NO₃)]NO₃·H₂O | Distorted Trigonal Bipyramidal | researchgate.net |

| Co(II) | [Co(phen)₂(H₂O)₂]Cl₂ | Octahedral | researchgate.net |

| Ni(II) | Ni(phen)₃₂·H₂O·C₂H₅OH | Distorted Octahedral | mdpi.com |

| Pd(II) | [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂ | Square Planar | nih.govnih.gov |

| Ru(II) | [Ru(phen)₂(IP-nT)]²⁺ | Octahedral | acs.org |

| Re(I) | [Re(CO)₃(phen)Cl] | - | nih.gov |

Mixed-Ligand Complexes

This compound can also be incorporated into mixed-ligand complexes. In these systems, the metal ion is coordinated to the phenanthroline derivative as well as to other ligands. chim.itnih.gov The presence of different ligands in the coordination sphere can fine-tune the steric and electronic properties of the complex, leading to tailored reactivity and physical properties. For instance, mixed-ligand copper(II) complexes containing 1,10-phenanthroline and other organic ligands have been extensively studied for their DNA binding and cleavage activities. nih.gov Similarly, mixed-ligand ruthenium(II) complexes with different polypyridyl ligands have been designed for specific photophysical applications. nih.gov The formation of mixed-ligand complexes of iron(II) with 1,10-phenanthroline and imidazole (B134444) has also been reported. jmchemsci.com

Polymeric Metal Complexes

The 1,10-phenanthroline framework is a robust building block for the creation of coordination polymers. The aldehyde functional group on this compound provides a versatile site for extending monomeric metal complexes into polymeric chains. One primary route to such polymers is through the formation of Schiff bases. The reaction of the carbaldehyde with various amines can produce new, larger ligands with additional coordination sites. For instance, Schiff bases formed from the related 1,10-phenanthroline-2,9-dicarboxaldehyde and sulfur-containing amines have been shown to form stable complexes with a variety of metal ions. scirp.org It is well-established that polymeric metal complexes of ligands based on 1,10-phenanthroline can exhibit significant magnetic properties. scirp.org

Furthermore, the dissociation of related phenanthroline-based ligands, such as an oxime derivative of 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168), can lead to an oximate group acting as an anionic bridging ligand, giving rise to dimers and polymers. researchgate.net While this occurs at the 2,9-positions, it highlights the principle that functional groups on the phenanthroline ring are key to forming extended polymeric networks. In the case of this compound, the aldehyde's oxygen atom itself could potentially act as a bridging donor atom to a neighboring metal center, linking [M(phen-4-CHO)n] units into a one-, two-, or three-dimensional network, although this mode is less common than linkages through larger, deliberately added bridging ligands.

Structural Analysis of Metal Complexes

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of metal complexes. For the broader family of 1,10-phenanthroline-containing complexes, this technique has been used extensively to determine bond lengths, bond angles, coordination geometries, and intermolecular interactions. researchgate.netichem.md For example, the structures of numerous mononuclear Ni(II) and Cd(II) complexes with 1,10-phenanthroline have been resolved, revealing how factors like the metal ion's size influence the final structure. ichem.md Similarly, studies on complexes with substituted phenanthrolines, such as 1,10-phenanthroline-2,9-dicarboxylate (B15494121), have confirmed complex coordination spheres and extended 2D architectures held together by various non-covalent interactions. researchgate.net

While a specific, fully detailed crystal structure for a complex of this compound was not available in the surveyed literature, the table below presents representative crystallographic data for a related copper(II) complex, (μ2-1,4-cyclohexanedicarboxylato)(1,10-phenanthroline)-copper(II) monohydrate, to illustrate the type of data obtained from such an analysis. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P121/c1 |

| a (Å) | 8.965(3) |

| b (Å) | 19.797(7) |

| c (Å) | 10.440(4) |

| β (°) ** | 101.780(6) |

| Volume (ų) ** | 1813.9 |

| Z | 4 |

| Rgt(F) | 0.054 |

Table 1: Representative single crystal X-ray diffraction data for a Cu(II)-phenanthroline complex. researchgate.net This data illustrates typical parameters obtained from crystallographic studies.

Geometrical Structures (e.g., Distorted Tetrahedral, Octahedral, Square Planar, Tetrahedral)

Metal complexes of 1,10-phenanthroline and its derivatives adopt a wide variety of coordination geometries, dictated by the metal ion's electronic configuration, oxidation state, size, and the steric and electronic properties of the co-ligands.

Octahedral: This is a very common geometry, especially for M(phen)₃²⁺ complexes like the classic [Fe(phen)₃]²⁺ (ferroin). Ternary Schiff base complexes of Co(II) and Ni(II) with 1,10-phenanthroline as a co-ligand have also been reported to exhibit distorted octahedral geometries. nih.govjmchemsci.com

Square Pyramidal: This geometry is observed in copper(II) complexes where a Schiff base acts as a tridentate ONO donor and a phenanthroline molecule acts as a bidentate NN donor. nih.gov

Square Planar: Palladium(II) complexes with 1,10-phenanthroline can exhibit a strictly square planar geometry. wikipedia.org

Distorted Dodecahedral: In a unique case, the coordination sphere around a Zn(II) center with two 1,10-phenanthroline-2,9-dicarboxylate ligands was found to have a distorted dodecahedral geometry with four N atoms and four O donors. researchgate.net

Pentagonal-Bipyramidal: A manganese(II) complex with the triaqua(1,10-phenanthroline-2,9-dicarboxylato) ligand was found to have a distorted pentagonal-bipyramidal geometry. researchgate.net

For this compound, the substituent at the 4-position is not sterically demanding enough to prevent the formation of common geometries like octahedral [M(phen-4-CHO)₃]²⁺. However, if the aldehyde oxygen participates in coordination, more complex or distorted geometries could arise.

Intermolecular Interactions in Crystal Packing (e.g., Aryl...Aryl, Hydrogen Bonding)

The crystal packing of 1,10-phenanthroline metal complexes is heavily influenced by non-covalent intermolecular interactions, which assemble the individual complex units into a supramolecular architecture.

Aryl-Aryl (π-π) Stacking: The large, planar aromatic surface of the phenanthroline ligand is ideal for π-π stacking interactions. These are a dominant feature in the crystal packing of phenanthroline complexes. These interactions commonly manifest as offset face-to-face (OFF) motifs and, less frequently, edge-to-face (EF) motifs. scirp.org In many crystal structures, these motifs organize the complexes into extended stacks or zigzag chains. scirp.org

Hydrogen Bonding: Hydrogen bonds play a critical and reinforcing role. In typical phenanthroline complexes containing aqua or hydroxo co-ligands, O-H···N or O-H···O bonds are common. The presence of the 4-carbaldehyde group introduces additional possibilities. The aldehyde C-H group can act as a hydrogen bond donor to an acceptor atom (like an oxygen from a counter-ion or solvent molecule), forming C-H···O interactions. Furthermore, the aldehyde oxygen atom is a potential hydrogen bond acceptor. Studies on related systems, such as iron(II) porphyrinates, have shown that 1,10-phenanthroline can act as a hydrogen-bond acceptor from a coordinated imidazole ligand. nih.gov In complexes containing protonated benzimidazole (B57391) and 1,10-phenanthroline, a network of N-H···N hydrogen bonds and π-π stacking interactions dictates the final structure. mdpi.com These varied interactions, including ionic C–H⋯O and π−π stacking, can combine to build extended 2D and 3D architectures. researchgate.net

Spectroscopic and Electrochemical Characterization in Advanced Research

Spectroscopic Techniques for Elucidation

Spectroscopic analysis is fundamental to the characterization of 1,10-phenanthroline-4-carbaldehyde, offering a window into its distinct molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N CP/MAS NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1,10-phenanthroline (B135089) derivatives.

¹H NMR: The proton NMR spectrum of 1,10-phenanthroline and its derivatives typically shows signals in the aromatic region between 7.6 and 9.2 ppm. researchgate.net For the parent 1,10-phenanthroline, the molecule contains four pairs of equivalent protons. researchgate.net In acidic aqueous solutions, the chemical shifts of the phenanthroline protons are sensitive to the concentration of acid, indicating the existence of different protonated forms. rsc.org Specifically, at high acid concentrations (≥ 12M HCl), the diprotonated species is dominant. rsc.org When the concentration of acid equals that of the phenanthroline, the monoprotonated form is present. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides further confirmation of the carbon framework. For the parent 1,10-phenanthroline, characteristic signals are observed, and upon substitution, shifts in these signals can be used to determine the position of the substituent. chemicalbook.com For instance, in 2,9-dimethyl-1,10-phenanthroline-4-carbodithioic acid, an unusual chemical shift of 248 ppm was observed for the dithiocarboxylic acid group. mdpi.com

¹⁵N CP/MAS NMR: While less common, solid-state ¹⁵N Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR can provide valuable information about the nitrogen environments within the phenanthroline ring system, especially in solid-state materials and complexes.

Table 1: Representative ¹H NMR Chemical Shifts for 1,10-Phenanthroline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 1,10-Phenanthroline | DMSO-d₆ | 7.6 - 9.2 | researchgate.net |

| 4-Methyl-1,10-phenanthroline-1-N-oxide | D₂O | 3.01 (s, 3H, –CH₃), 8.01 (dd, 1H), 8.15 (d, 1H), 8.20 (d, 1H), 8.26 (d, 1H), 8.38 (d, 1H), 8.87 (dd, 1H), 9.00 (d, 1H) | mdpi.com |

| 1,10-Phenanthroline-1-N-oxide | CDCl₃ | 7.35 (dd, 1H), 7.55 (dd, 1H), 7.62 (m, 1H), 7.66 (m, 1H), 7.68 (m, 1H), 8.11 (dd, 1H), 8.62 (d, 1H), 9.19 (dd, 1H) | mdpi.com |

| 3,4,7,8-tetramethyl-1,10-phenanthroline-1-N-oxide | CDCl₃ | 2.43 (s, 3H), 2.53 (s, 3H), 2.61 (s, 3H), 2.67 (s, 3H), 7.94 (d, 1H), 8.06 (d, 1H), 8.60 (s, 1H), 9.02 (s, 1H) | mdpi.com |

Mass Spectrometry (MS, HRMS, GC-MS, EI-MS)

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula. For example, the HRMS (HESI) of 4,7-dibromo-1,10-phenanthroline-2,9-dicarboxamide calculated for C₁₄H₉N₄O₂Br₂ ([M+H]⁺) was 422.9087, with a found value of 422.9086. rsc.org Similarly, for 4,7-bis(4-(t-butyl)phenyl)-1,10-phenanthroline-2,9-dicarboxamide, the calculated value for C₁₆H₁₂N₆O₄Na ([M+Na]⁺) was 375.0812, and the found value was 375.0797. rsc.org

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is often used to study the fragmentation patterns of the molecule, which can provide structural information. A study on a cobalt (II) and 1,10-phenanthroline carboxaldehyde-based fluorescent probe utilized EI-MS for characterization. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile derivatives of 1,10-phenanthroline. The NIST WebBook provides mass spectrum data for compounds like 4,7-Dimethyl-1,10-phenanthroline obtained via electron ionization. nist.gov

Table 2: Mass Spectrometry Data for 1,10-Phenanthroline Derivatives

| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |

| 4,7-dibromo-1,10-phenanthroline-2,9-dicarboxamide | +HESI | 422.9087 ([M+H]⁺) | 422.9086 | rsc.org |

| 4,7-bis(4-(t-butyl)phenyl)-1,10-phenanthroline-2,9-dicarboxamide | +HESI | 375.0812 ([M+Na]⁺) | 375.0797 | rsc.org |

| 4-methyl-1,10-phenanthroline-1-N-oxide | ESI-MS | 211.0866 ([M+H]⁺) | 211.0864 | mdpi.com |

| 3,4,7,8-tetramethyl-1,10-phenanthroline-1-N-oxide | ESI-MS | 247.0842 ([M+Na]⁺) | 247.0840 | mdpi.com |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

The IR spectrum of 1,10-phenanthroline shows characteristic bands for C-H and C=C/C=N stretching and bending vibrations. rsc.orgresearchgate.netumich.edu The C=C and C=N stretching vibrations of the phenanthroline moiety are typically observed in the range of 1582-1608 cm⁻¹. rsc.org Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. vscht.cz The presence of the aldehyde group in this compound would be indicated by a strong C=O stretching band, typically around 1686 cm⁻¹. rsc.org In metal complexes, coordination of the phenanthroline nitrogen atoms to a metal ion is confirmed by shifts in the C=C and C=N stretching frequencies and the appearance of new bands corresponding to the metal-nitrogen bond. rsc.orgresearchgate.net

Table 3: Characteristic IR Absorption Bands for 1,10-Phenanthroline and Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| C=O (aldehyde) | ~1686 | Stretching | rsc.org |

| C=N / C=C | 1582-1608 | Stretching | rsc.org |

| C-H (aromatic) | >3000 | Stretching | vscht.cz |

| C-H | 723 | Bending | researchgate.net |

| Ru-N | 452-531 | Stretching (in complex) | rsc.org |

| Cu-N | 424 | Stretching (in complex) | researchgate.net |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule.

1,10-phenanthroline exhibits absorption bands in the UV region, with a notable peak around 232 nm. aatbio.com Another absorption band is observed at 265 nm, which shows a charge-transfer character upon coordination to a metal ion like Cu(II). researchgate.net The UV-Vis spectrum of this compound is expected to show these characteristic phenanthroline absorptions, potentially with additional bands or shifts due to the aldehyde group. In acidic solutions, the absorption spectra of phenanthroline derivatives can change significantly upon protonation, with low-energy bands shifting to the red. rsc.org

Table 4: UV-Visible Absorption Maxima for 1,10-Phenanthroline and Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| 1,10-Phenanthroline | --- | 232 | --- | aatbio.com |

| 1,10-Phenanthroline | --- | 265 | --- | researchgate.net |

| 1,10-Phenanthroline | pH 10.7 | ~270, ~300-330 | --- | researchgate.net |

| 1,10-Phenanthroline | pH 12.3 | ~270, ~300-330 | --- | researchgate.net |

| 1,10-Phenanthroline Penicillin G Ni(II) Complex | --- | 299.80 | --- | chemrj.org |

| 1,10-Phenanthroline Penicillin G Zn(II) Complex | --- | 298.60 | --- | chemrj.org |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons. While this compound itself is a diamagnetic molecule, ESR spectroscopy becomes relevant when it is part of a paramagnetic system, such as a complex with a transition metal ion or as a radical species. This technique can provide detailed information about the electronic structure and the environment of the paramagnetic center.

Fluorescence Spectroscopy and Luminescence Properties

Fluorescence spectroscopy is a powerful tool to investigate the emissive properties of this compound and its derivatives.

The parent 1,10-phenanthroline is a weakly fluorescent molecule. rsc.org However, its derivatives and metal complexes can exhibit significant luminescence. rsc.orgresearchgate.netsoton.ac.uk For instance, imidazo[4,5-f]-1,10-phenanthroline based ligands are fluorescent, with emission maxima around 410-415 nm. soton.ac.uk The luminescence properties are highly sensitive to the molecular environment and can be modulated by factors such as protonation and complexation. rsc.org Addition of trifluoroacetic acid to a solution of 1,10-phenanthroline causes strong changes in the fluorescence spectrum, with the intensity of the short-lived ππ* fluorescence decreasing and a new, longer-lived fluorescence band appearing at a longer wavelength. rsc.org A fluorescent probe based on 1,10-phenanthroline carboxaldehyde and cobalt(II) was developed for the detection of cysteine, exhibiting enhanced fluorescence at 603 nm in the presence of the amino acid. researchgate.net

Table 5: Luminescence Properties of 1,10-Phenanthroline Derivatives

| Compound/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Observation | Reference |

| Imidazo[4,5-f]-1,10-phenanthroline ligands | --- | 410-415 | Fluorescence | soton.ac.uk |

| Cobalt(II) and 1,10-phenanthroline carboxaldehyde probe + Cysteine | --- | 603 | Enhanced fluorescence | researchgate.net |

| 1,10-phenanthroline-2,9-di(carboxaldehyde phenylhydrazone) and its metal complexes | --- | --- | Luminescence properties studied | researchgate.net |

Electrochemical Properties of this compound in Advanced Research

The electrochemical behavior of 1,10-phenanthroline and its derivatives is a critical aspect of their application in diverse areas of chemical research, including catalysis, sensor technology, and the development of novel materials. The introduction of a carbaldehyde group at the 4-position of the 1,10-phenanthroline scaffold significantly influences its electronic properties and, consequently, its redox behavior.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox processes of chemical species. For 1,10-phenanthroline derivatives, CV provides valuable insights into their oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer.

While specific cyclic voltammetry data for this compound is not extensively detailed in publicly available literature, the electrochemical behavior can be inferred from studies on related substituted phenanthrolines. The 1,10-phenanthroline core itself is known to undergo reduction at negative potentials to form a radical anion. The presence of the electron-withdrawing carbaldehyde (-CHO) group at the 4-position is expected to facilitate this reduction process. This is because the aldehyde group decreases the electron density on the phenanthroline ring system, making it more amenable to accepting an electron.

Conversely, the oxidation of the phenanthroline ring is expected to be more difficult in the presence of an electron-withdrawing substituent. Unsubstituted 1,10-phenanthroline has a high oxidation potential. The aldehyde group would further increase this potential, making the compound more resistant to oxidation.

In a typical cyclic voltammogram of a substituted 1,10-phenanthroline in an aprotic solvent like acetonitrile, one would expect to observe a reversible or quasi-reversible reduction wave corresponding to the formation of the radical anion. The characteristics of this wave, such as the peak potential separation (ΔEp), can provide information about the stability of the generated species.

Table 1: Illustrative Cyclic Voltammetry Data for a Substituted 1,10-Phenanthroline Derivative

| Parameter | Value |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Scan Rate | 100 mV/s |

| Reduction Potential (Epc) | -1.5 to -1.8 V |

| Oxidation Potential (Epa) | -1.4 to -1.7 V |

| Peak Separation (ΔEp) | 60 - 80 mV |

Note: The data in this table is illustrative and represents typical values for a substituted 1,10-phenanthroline. Specific values for this compound may vary.

Redox Processes and Stability

The redox processes of this compound are centered around the phenanthroline ring system, which is rich in π-electrons and contains two nitrogen atoms capable of participating in electron transfer reactions. The stability of the species formed upon reduction or oxidation is a key factor in their utility.

Reduction Process:

The primary reduction process involves the acceptance of an electron to form a radical anion. The stability of this radical anion is influenced by the delocalization of the extra electron across the aromatic system. The electron-withdrawing nature of the carbaldehyde group can enhance the stability of the radical anion by further delocalizing the negative charge. In some cases, depending on the solvent and the presence of protons, the initial reduction can be followed by further chemical reactions. For instance, studies on halogenated phenanthrolines have shown that the initial formation of a radical anion can be followed by the cleavage of the halogen-carbon bond in an ECE (Electron transfer-Chemical reaction-Electron transfer) process. nih.gov

Oxidation Process:

The oxidation of the 1,10-phenanthroline core is generally a high-potential event. Research on the parent 1,10-phenanthroline has shown that it can be electrochemically oxidized to 1,10-phenanthroline-5,6-dione (B1662461), though this often requires specific conditions, such as the use of modified electrodes. nih.gov The presence of the electron-withdrawing aldehyde group would make the oxidation of the phenanthroline ring even more challenging. The stability of the resulting radical cation would likely be lower compared to derivatives with electron-donating groups.

The redox stability of 1,10-phenanthroline derivatives is a crucial property for their use as ligands in coordination chemistry. The ability of the ligand to resist irreversible oxidation or reduction when complexed with a redox-active metal center is often desirable for catalytic applications. Computational studies have been employed to predict the redox potentials and understand the electronic structure of substituted phenanthrolines, providing a theoretical framework to complement experimental findings. researchgate.netresearchgate.netrsc.org These studies confirm that electron-withdrawing substituents generally increase the reduction potential and the stability of the reduced species. mdpi.comnih.govacs.org

Table 2: Summary of Expected Redox Behavior for this compound

| Redox Process | Expected Behavior | Influencing Factors |

| Reduction | Formation of a relatively stable radical anion. | Electron-withdrawing nature of the aldehyde group; delocalization over the aromatic system. |

| Oxidation | High oxidation potential, making it difficult to oxidize. | Electron-withdrawing nature of the aldehyde group. |

| Redox Stability | Generally high, particularly towards oxidation. | Aromaticity of the phenanthroline core. |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the properties of phenanthroline-based compounds.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. arxiv.orgyoutube.com This optimized structure represents the most stable conformation of the molecule. Using DFT methods, such as the B3LYP functional with a specific basis set (e.g., 6-31G(d,p)), researchers can calculate key molecular parameters like bond lengths, bond angles, and dihedral angles. youtube.comnih.gov

Table 1: Illustrative Calculated Geometric Parameters for a Phenanthroline Derivative (Note: Data for a related diacid derivative of a 1,10-phenanthroline (B135089) core, not 1,10-Phenanthroline-4-carbaldehyde)

| Parameter | Value (Å) |

| C6-C7 Bond Length | 1.408 |

| C7-C8 Bond Length | 1.402 |

| Data sourced from a study on a diacid derivative of a 1,10-phenanthroline core. mdpi.com |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. biomedres.us A small energy gap suggests high polarizability and chemical reactivity. biomedres.us

Computational studies on phenanthroline derivatives have utilized HOMO-LUMO analysis to predict their electronic behavior. For example, a polymer containing a 1,10-phenanthroline unit was reported to have a HOMO energy of -6.08 eV and a LUMO energy of -3.56 eV, resulting in an energy gap of 2.52 eV. researchgate.net In another study on a phenanthroimidazole derivative, the calculated energy gap was a moderate 4.088 eV, suggesting potential use in organic electronics.

Table 2: Example Frontier Molecular Orbital Energies and Gap for Phenanthroline Derivatives (Note: These values are for related phenanthroline derivatives, not this compound)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Phenanthroline-containing polymer | -6.08 researchgate.net | -3.56 researchgate.net | 2.52 researchgate.net |

| Phenanthroimidazole derivative | N/A | N/A | 4.088 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It helps in identifying the regions that are rich or poor in electrons. Red-colored regions on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential and are prone to nucleophilic attack. imist.ma MEP analysis is valuable for predicting how a molecule will interact with other molecules and for understanding non-covalent interactions. rsc.orgnih.gov

While a specific MEP analysis for this compound was not found, studies on other phenanthroline derivatives use this tool to understand their reactivity and binding properties. rsc.orgrsc.org For example, MEP analysis of phenanthroline ligands was used to assess their electron donor properties in molybdenum carbonyl complexes. rsc.org The Averaged Local Ionization Energy (ALIE) is another descriptor that provides information about the sites most susceptible to electrophilic attack, though it is less commonly reported in the provided results.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. This information is crucial for understanding the color, photophysical properties, and potential applications of a compound in areas like solar cells or as photosensitizers. While specific TD-DFT calculations for this compound were not available, the methodology is widely applied to organic molecules to simulate their spectroscopic characteristics. mq.edu.au

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA) to form a stable complex.

The 1,10-phenanthroline scaffold is well-known for its ability to interact with biomolecules, particularly DNA. researchgate.netnih.govnih.govnih.gov Its planar structure allows it to bind to DNA through intercalation, where it inserts itself between the base pairs of the DNA double helix. researchgate.netnih.gov Molecular docking studies are instrumental in elucidating these interactions at a molecular level, predicting binding modes, and estimating the binding affinity (often expressed as a docking score in kcal/mol).

While docking studies specifically for this compound are not present in the search results, research on other phenanthroline derivatives highlights their potential as DNA binders and inhibitors of enzymes like histone deacetylases (HDACs). nih.gov For instance, a synthesized 1,10-phenanthroline hydroxamate derivative (PA) was docked into the active site of HDAC7, showing a favorable docking score of -9.633 kcal/mol, which was better than the standard inhibitor SAHA (-8.244 kcal/mol). nih.gov Such studies suggest that the aldehyde group on the phenanthroline ring could be functionalized to create derivatives with specific biological targets. nih.gov

Table 3: Illustrative Molecular Docking Scores for a Phenanthroline Derivative (Note: Data for N¹-hydroxy-N⁸-(1,10-phenanthrolin-5-yl)octanediamide (PA), not this compound)

| Ligand | Target Protein | Docking Score (kcal/mol) |

| PA | HDAC7 | -9.633 nih.gov |

| SAHA (Standard) | HDAC7 | -8.244 nih.gov |

Structure-Activity Relationship (SAR) Investigations

The aldehyde group at the 4-position of the 1,10-phenanthroline scaffold is a critical feature that significantly influences its biological activity. This functional group serves as a versatile handle for the synthesis of a wide array of derivatives, most notably Schiff bases, through condensation reactions with various primary amines. The resulting imine linkage extends the conjugation of the aromatic system, which can modulate the electronic and steric properties of the molecule, thereby impacting its interaction with biological targets.

Structure-activity relationship (SAR) studies on related heterocyclic aldehydes have demonstrated that the position of the carboxaldehyde group is a key determinant of biological efficacy. For instance, in pyridine-based Schiff bases, the location of the aldehyde group (at the 2-, 3-, or 4-position) relative to the ring nitrogen dramatically alters the cytotoxic activity of the compounds and their metal complexes. science.gov Specifically, aldehydes at the 2- and 4-positions often lead to higher cytotoxicity. science.gov This suggests that the placement of the aldehyde on the 1,10-phenanthroline ring at the 4-position is likely to impart significant biological activity to its derivatives.

The primary mechanism through which 1,10-phenanthroline and its derivatives exert their biological effects is by acting as chelating agents for metal ions, particularly transition metals that are essential for the function of various enzymes. nih.gov The aldehyde group at the 4-position can influence this chelating ability. While the N,N'-bidentate coordination of the phenanthroline core is the primary mode of metal binding, the aldehyde group and its derivatives can introduce additional steric or electronic effects that fine-tune the stability and reactivity of the resulting metal complexes.

Furthermore, the aldehyde functionality allows for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space in SAR studies. For example, condensation with sulfur-containing amines to form thiosemicarbazones has been a successful strategy for developing potent DNA binders and potential anticancer agents from other phenanthroline aldehydes. researchgate.net These derivatives often exhibit enhanced biological activity compared to the parent aldehyde, underscoring the importance of the aldehyde group as a platform for structural modification. mdpi.commdpi.com The biological activity of Schiff base metal complexes is often greater than that of the free ligands. mdpi.com

The general SAR for phenanthroline derivatives can be summarized as follows:

The Planar Aromatic System : The rigid, planar structure of the 1,10-phenanthroline core is crucial for its ability to intercalate into DNA. chim.it

Substituents on the Ring : The nature and position of substituents on the phenanthroline ring can significantly affect the molecule's lipophilicity, electronic properties, and steric profile, all of which are important for biological activity.

The Aldehyde Group : The aldehyde at the 4-position provides a key site for derivatization, allowing for the synthesis of a large library of compounds with potentially enhanced and selective biological activities.

Table 1: Summary of Structure-Activity Relationship Insights for 1,10-Phenanthroline Derivatives

| Structural Feature | Influence on Activity | Supporting Evidence |

|---|---|---|

| 1,10-Phenanthroline Core | Provides a rigid, planar scaffold for DNA intercalation and metal chelation. | Fundamental to the activity of numerous phenanthroline-based compounds in medicinal chemistry. chim.it |

| Aldehyde Group Position | The position of the aldehyde group influences the geometry of metal complexes and steric access to biological targets. The 4-position is often associated with high biological activity in related heterocyclic systems. science.gov | Studies on pyridine (B92270) carboxaldehyde isomers show differential cytotoxicity based on substituent position. science.gov |

| Derivatization of Aldehyde | Formation of Schiff bases (e.g., with amines, thiosemicarbazides) can enhance biological activity, including antimicrobial and anticancer effects. researchgate.netmdpi.commdpi.com | A wide range of Schiff base derivatives of heterocyclic aldehydes exhibit potent biological activities. mdpi.commdpi.com |

| Metal Complexation | Complexation with metal ions (e.g., Cu(II), Fe(II), Zn(II)) often leads to a significant increase in biological activity compared to the free ligand. mdpi.comnih.gov | Numerous studies report enhanced cytotoxicity of metal complexes of phenanthroline derivatives. nih.gov |

Thermodynamic and Kinetic Studies

The thermodynamic and kinetic properties of this compound are primarily governed by the foundational 1,10-phenanthroline structure, a classic and extensively studied ligand in coordination chemistry. The introduction of a carbaldehyde group at the 4-position can modulate these properties, but the fundamental principles of its coordination behavior remain consistent with the parent molecule.

Thermodynamic studies on 1,10-phenanthroline and its derivatives predominantly focus on the stability of the complexes they form with various metal ions. These studies often involve techniques like potentiometric titration to determine the formation constants (log K) of the metal-ligand complexes. For instance, the interaction of 1,10-phenanthroline with d¹⁰ metal ions such as Cd(II) and Ag(I) has been investigated, revealing the formation of stable complexes. iaea.org

The kinetics of complex formation between 1,10-phenanthroline and metal ions have also been a subject of detailed investigation. A notable example is the formation of the intensely colored ferroin (B110374) complex upon reaction with Fe(II) ions. Kinetic studies, often performed using stopped-flow techniques, have elucidated the reaction mechanism and the influence of factors such as pH on the reaction rate. researchgate.net The reaction between 1,10-phenanthroline and Fe(II) is significantly retarded by increasing acid concentration due to the protonation of the phenanthroline nitrogen atoms. researchgate.net

The general mechanism for the formation of a tris(phenanthroline)metal(II) complex, [M(phen)₃]²⁺, proceeds in a stepwise manner:

M²⁺ + phen ⇌ [M(phen)]²⁺

[M(phen)]²⁺ + phen ⇌ [M(phen)₂]²⁺

[M(phen)₂]²⁺ + phen ⇌ [M(phen)₃]²⁺

Each of these steps is characterized by its own rate and equilibrium constants. The presence of the aldehyde group in this compound is expected to have a modest electronic withdrawing effect, which could slightly alter the basicity of the nitrogen atoms and, consequently, the thermodynamics and kinetics of metal complexation compared to the unsubstituted 1,10-phenanthroline.

Table 2: Thermodynamic Data for the Formation of Metal-Phenanthroline Complexes

| Metal Ion | Complex | Log K₁ | Log K₂ | Log K₃ | Reference |

|---|---|---|---|---|---|

| Cd²⁺ | [Cd(Phen)ₙ]²⁺ | 5.8 | 5.0 | 4.1 | iaea.org |

| Fe²⁺ | [Fe(Phen)ₙ]²⁺ | 5.9 | 5.2 | 10.2 | researchgate.net |

Note: The data presented are for the parent 1,10-phenanthroline ligand and serve as a close approximation for the behavior of this compound.

Advanced Applications and Research Directions

Sensing and Detection Systems

The 1,10-phenanthroline (B135089) framework is an excellent platform for constructing chemosensors due to its inherent photoactive and electroactive properties. researchgate.net The aldehyde group at the 4-position provides a convenient point for functionalization, enabling the design of highly specific and sensitive detection systems for various ions and molecules.

Fluorescent Probes for Ions

Derivatives of 1,10-phenanthroline-4-carbaldehyde have been successfully developed as fluorescent probes for the detection of a variety of biologically and environmentally important ions. These probes often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding to the target analyte.

Hypochlorite (B82951) (ClO⁻): Schiff base derivatives of 1,10-phenanthroline have been synthesized to act as fluorescent probes for hypochlorite. For instance, a probe created by condensing 1,10-phenanthroline-2,9-dicarbaldehyde (B1361168) with 1H-indole-2-carbohydrazide demonstrated a selective "on-off" fluorescence response to hypochlorite in various water sources. researchgate.net Another study reported a fluorogenic probe for hypochlorite based on 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime, which shows a significant enhancement in emission intensity upon reacting with hypochlorite. nih.gov

Cysteine (Cys): A fluorescent probe for cysteine was developed using this compound as a ligand for a cobalt(II) complex. cdnsciencepub.comresearchgate.net This probe exhibited enhanced fluorescence in the presence of cysteine, with a low detection limit of 0.6 μmol/L, highlighting its potential for monitoring cysteine levels in biological systems. cdnsciencepub.comresearchgate.net

Zinc (Zn²⁺) and Cadmium (Cd²⁺): Researchers have designed colorimetric and ratiometric fluorescent probes for the selective detection of Zn²⁺ and Cd²⁺ ions. researchgate.netnih.gov One such probe, 2-phenyl-1H-imidazo[4,5-f] cdnsciencepub.comresearchgate.netphenanthroline, which can be synthesized from a phenanthroline aldehyde precursor, displayed distinct color changes and fluorescent responses upon binding to Zn²⁺ and Cd²⁺, with detection limits in the micromolar range. researchgate.net Another probe demonstrated a red-shifted emission upon binding to Zn²⁺, enabling its use in intracellular imaging. nih.gov

Magnesium (Mg²⁺): While direct examples using the 4-carbaldehyde derivative are less common, the broader class of 1,10-phenanthroline dithiocarbamate (B8719985) derivatives has been shown to function as fluorescent chemosensors for Mg²⁺. This indicates the potential for similar applications with appropriately functionalized this compound.

| Ion Detected | Probe Type | Detection Principle | Detection Limit | Reference |

| Hypochlorite (ClO⁻) | Schiff base of 1,10-phenanthroline-2,9-dicarbaldehyde | Fluorescence "on-off" | 21.71 ppb | researchgate.net |

| Cysteine (Cys) | Cobalt(II) complex of this compound | Fluorescence enhancement | 0.6 µM | cdnsciencepub.comresearchgate.net |

| Zinc (Zn²⁺) | 2-phenyl-1H-imidazo[4,5-f] cdnsciencepub.comresearchgate.netphenanthroline | Colorimetric and ratiometric fluorescence | 0.04 µM | researchgate.net |

| Cadmium (Cd²⁺) | 2-phenyl-1H-imidazo[4,5-f] cdnsciencepub.comresearchgate.netphenanthroline | Colorimetric and ratiometric fluorescence | 0.11 µM | researchgate.net |

Chemosensors for Cations and Anions

The derivatization of the 1,10-phenanthroline scaffold at various positions allows for the creation of a library of compounds that can act as chemosensors for a wide range of cations and anions. researchgate.netrsc.org These sensors rely on the principle that the interaction between the derivatized phenanthroline and the analyte induces a measurable change in the system's photophysical properties, such as UV-vis absorption and fluorescence. rsc.org For example, a tailor-made amidic functionality based on a 1,10-phenanthroline unit showed differential absorption changes with Cd²⁺, Zn²⁺, and Cu²⁺ ions. researchgate.net Another derivative was developed for the colorimetric sensing of Fe²⁺. nih.gov

Molecular Logic Gates

The distinct optical responses of 1,10-phenanthroline-based chemosensors to different chemical inputs have enabled their use in the construction of molecular logic gates. researchgate.net For instance, a chemosensor derived from 1,10-phenanthroline demonstrated the ability to perform 'IMPLICATION' and 'TRANSFER' logic functions based on the differential changes observed upon the addition of Cd²⁺ and Cu²⁺ ions. researchgate.net Another system, based on the OFF/ON/OFF sensing behavior with Cd²⁺ and S²⁻, was used to construct an INHIBIT molecular logic gate. researchgate.net

Biological Activity and Medicinal Chemistry Research

The 1,10-phenanthroline nucleus and its derivatives, including metal complexes, are known to exhibit a broad spectrum of biological activities. nih.gov The ability of the phenanthroline moiety to chelate metal ions is often central to its biological action. nih.gov

Antimicrobial Properties (Antibacterial, Antifungal)

Derivatives and metal complexes of 1,10-phenanthroline have shown significant promise as antimicrobial agents, offering potential alternatives to conventional antibiotics, especially in the face of rising drug resistance. nih.gov

Antibacterial Activity: Metal complexes of 1,10-phenanthroline have demonstrated potent in vitro activity against a wide range of bacteria, including multidrug-resistant strains. nih.govwmich.edunih.gov For example, copper(II), manganese(II), and silver(I) complexes of 1,10-phenanthroline have shown efficacy against WHO priority pathogens. nih.gov Imidazole (B134444) derivatives of 1,10-phenanthroline and their copper, cobalt, and nickel complexes have also been synthesized and tested for their antibacterial activity against various bacterial strains. scispace.comarcjournals.org Furthermore, complexes of 1,10-phenanthroline and its derivative 1,10-phenanthroline-5,6-dione (B1662461) have been shown to be effective against carbapenemase-producing Acinetobacter baumannii, affecting both planktonic cells and biofilms. nih.gov

Antifungal Activity: Metal complexes of 1,10-phenanthroline have also been investigated for their antifungal properties. nih.govresearchgate.net Studies on the pathogenic yeast Candida albicans have shown that copper(II), manganese(II), and silver(I) complexes of 1,10-phenanthroline exhibit antifungal activity by damaging mitochondrial function and uncoupling respiration. nih.govresearchgate.net Silver(I) complexes of 1,10-phenanthroline have also been found to be active against Fonsecaea pedrosoi, the main causative agent of chromoblastomycosis. mdpi.com

| Organism | Compound/Complex | Activity | Reference |

| Acinetobacter baumannii (carbapenemase-producing) | Copper and Silver complexes of 1,10-phenanthroline-5,6-dione | Bactericidal, anti-biofilm | nih.gov |

| Candida albicans | Copper(II), Manganese(II), and Silver(I) complexes of 1,10-phenanthroline | Fungicidal, damages mitochondrial function | nih.govresearchgate.net |

| Fonsecaea pedrosoi | Silver(I) complexes of 1,10-phenanthroline | Inhibits viability and virulence | mdpi.com |

| Escherichia coli | Molecular complexes of 1,10-phenanthroline | Antibacterial | researchgate.net |

| Saccharomyces cerevisiae | Molecular complexes of 1,10-phenanthroline | Antimycotic | researchgate.net |

Antineoplastic and Antitumor Activities

The potential of 1,10-phenanthroline derivatives and their metal complexes as anticancer agents is an active area of research. These compounds can induce cytotoxic effects in cancer cells through various mechanisms.

Antitumor Studies: Metal complexes of 1,10-phenanthroline have demonstrated significant cytotoxic effects against human cancer cell lines. nih.gov For instance, copper(II), manganese(II), and silver(I) complexes of 1,10-phenanthroline showed cytotoxicity that was several times greater than the established anticancer drug cisplatin. nih.gov These complexes were found to inhibit DNA synthesis. nih.gov An oxovanadium(IV) complex, bis(4,7-dimethyl-1,10-phenanthroline) sulfatooxovanadium(IV) (METVAN), has shown potent cytotoxicity against human cancer cells and exhibited significant antitumor activity in mouse xenograft models of human glioblastoma and breast cancer. nih.gov

DNA Interaction and Cleavage Studies

Research has demonstrated that iron(II) complexes of 1,10-phenanthroline and its derivatives can bind to DNA. The binding affinity is influenced by substituents on the phenanthroline ring; for instance, the introduction of phenyl groups can significantly enhance the non-electrostatic binding constant. nih.gov These iron complexes generally exhibit a preference for A-T rich sequences, which is attributed to steric factors. nih.gov The interaction of these complexes with DNA can lead to a modest increase in the DNA's melting temperature, indicating a stabilizing effect on the double helix. nih.gov

Furthermore, copper complexes of 1,10-phenanthroline are known for their DNA cleavage activity. nih.gov In the presence of a reducing agent and molecular oxygen, these complexes can induce strand scission. The active species responsible for this cleavage is often the bis(1,10-phenanthroline)Cu(I) complex. nih.gov The nature of the reducing agent can influence the predominant copper complex in solution and, consequently, the rate of DNA cleavage. nih.gov Ruthenium complexes with phenanthroline-based ligands have also been shown to act as DNA intercalators and can induce photo-reduced DNA cleavage, primarily through the generation of singlet oxygen upon irradiation. nih.gov

The mode of interaction is not limited to intercalation. Tris(phenanthroline) metal complexes can also bind to the minor groove of DNA, with a preference for AT-rich sequences. libretexts.org The specific binding mode is influenced by factors such as ionic strength, temperature, and the chirality of the metal complex. libretexts.org For instance, the Δ-isomer is often favored for intercalation into the right-handed DNA helix. libretexts.org

Enzyme Inhibition (e.g., protein kinase, cyclin dependent kinase-2)

The ability of 1,10-phenanthroline-based compounds to inhibit enzymes is a significant area of research, particularly in the context of developing novel therapeutic agents. The inhibition of protein kinases and cyclin-dependent kinases (CDKs) is of particular interest due to their critical roles in cell signaling and division, processes that are often dysregulated in cancer. ucy.ac.cynih.gov

Platinum(II) complexes containing substituted phenanthroline ligands have been investigated as inhibitors of mitogen-activated protein kinase (MAPK) and cyclin-dependent kinase 2 (Cdk2). ucy.ac.cy The inhibitory potency of these complexes can be modulated by altering the steric and electronic properties of the phenanthroline ligand. ucy.ac.cy The development of CDK inhibitors is a challenging field due to the high degree of similarity in the ATP-binding sites across the CDK family. nih.govmdpi.com However, targeting protein-protein interactions, such as the interface between CDK2 and its regulatory partner Cyclin A, presents an alternative strategy for achieving selective inhibition. nih.gov

Recent studies have also explored dual inhibitors. For example, a 1,10-phenanthroline-based hydroxamate derivative was synthesized and evaluated as a dual inhibitor of histone deacetylases (HDACs) and ribonucleotide reductase (RR), both of which are important targets in cancer therapy. nih.gov This dual-action approach can offer enhanced efficacy compared to targeting a single enzyme. nih.gov

Antioxidant Properties

While 1,10-phenanthroline itself is often used in studies of oxidative stress due to its iron-chelating properties, its direct antioxidant activity is a subject of nuanced research. It is widely believed that by forming a stable complex with ferrous ions (Fe(II)), 1,10-phenanthroline can prevent the Fenton reaction, a major source of damaging hydroxyl radicals in biological systems. nih.gov However, research indicates that it may not completely block this reaction in the presence of hydrogen peroxide. nih.gov

In Vitro Cytotoxicity Assays and Cell Cycle Analysis

The cytotoxic potential of 1,10-phenanthroline and its metal complexes against various cancer cell lines is a major focus of research. These compounds often exhibit a concentration-dependent cytotoxic effect, with metal complexes generally showing greater activity than the free ligand. maynoothuniversity.ienih.gov In comparative studies, some metal-phenanthroline complexes have demonstrated significantly higher cytotoxicity than the established anticancer drug cisplatin. maynoothuniversity.ienih.gov

The mechanism of cytotoxicity often involves the inhibition of DNA synthesis. maynoothuniversity.ienih.gov Furthermore, cell cycle analysis has revealed that these compounds can arrest the cell cycle at different phases. For example, 1,10-phenanthroline has been shown to block the progression of lymphoblast cells from the G1 to the S phase and through the S phase, an effect that can be reversed by the addition of metal ions like Zn2+, Cu2+, or Fe2+. nih.gov This suggests that the chelation of essential metal ions is a key part of its mechanism of action on the cell cycle. nih.gov

Studies on derivatives, such as those with thiosemicarbazone substitutions, have shown moderate cytotoxic properties against a range of tumor cell lines. mdpi.comresearchgate.net Cell cycle and apoptosis assays indicate that these compounds can induce cell death through apoptosis. mdpi.comresearchgate.net

Below is a table summarizing the in vitro cytotoxicity of some 1,10-phenanthroline-based compounds.

| Compound/Complex | Cell Line(s) | IC50 Value (µM) | Reference(s) |

| 1,10-Phenanthroline | A-498, Hep-G2 | Varies | maynoothuniversity.ie |

| [Cu(phen)2(mal)]·2H2O | A-498, Hep-G2 | Varies | maynoothuniversity.ie |

| [Mn(phen)2(mal)]·2H2O | A-498, Hep-G2 | Varies | maynoothuniversity.ie |

| [Ag2(phen)3(mal)]·2H2O | A-498, Hep-G2 | Varies | maynoothuniversity.ie |

| PHEN-4-MeDACH | L1210 | 1.8 ± 0.00 | westernsydney.edu.au |

| N1-hydroxy-N8-(1,10-phenanthrolin-5-yl)octanediamide | SiHa | 16.43 | nih.gov |

Note: IC50 values can vary depending on the specific experimental conditions.

Catalysis and Electrocatalysis Research

Complexes derived from this compound are actively investigated for their catalytic and electrocatalytic properties, addressing key challenges in sustainable energy and chemical synthesis.

Molecular Catalysis

In the realm of molecular catalysis, rhenium(I) tricarbonyl complexes bearing phenanthroline-based ligands have been explored. For instance, a complex with a thiophene-functionalized 1,10-phenanthroline ligand has been synthesized and studied for its photoelectrochemical properties. nih.gov Such complexes can be employed in light-driven catalytic processes.

Electrocatalysis in Fuel Cells (e.g., Oxygen Reduction Reaction, Carbon Dioxide Reduction, Hydrogen Evolution Reaction, Ethanol (B145695) Oxidation)

The electrocatalytic applications of 1,10-phenanthroline complexes are particularly promising. Stable complexes with transition metals are utilized as electrocatalysts in various reactions relevant to fuel cell technology. researchgate.net

Oxygen Reduction Reaction (ORR): Mononuclear copper complexes with substituted 1,10-phenanthroline ligands adsorbed on graphite (B72142) electrodes can catalyze the four-electron reduction of oxygen to water. acs.org The catalytic activity is influenced by the electronic properties and steric hindrance of the substituents on the phenanthroline ligand. acs.org Cobalt(II) complexes with 1,10-phenanthroline supported on reduced graphene oxide also serve as efficient ORR catalysts, proceeding through a four-electron pathway. rsc.orgresearchgate.net

Carbon Dioxide Reduction: Copper-phenanthroline complexes have emerged as effective pre-catalysts for the electrochemical reduction of CO2 to valuable C2 products like ethylene (B1197577) and ethanol. rsc.orgrsc.org The selectivity of the reaction can be tuned by modifying the number of coordinated phenanthroline ligands. rsc.orgrsc.org Rhenium and manganese tricarbonyl complexes with phenanthroline and its derivatives have also been studied for electrocatalytic CO2 reduction. acs.orgfrontiersin.org

Hydrogen Evolution Reaction (HER): Transition metal complexes of 1,10-phenanthroline, particularly with iron, nickel, and cobalt, have been investigated as electrocatalysts for the hydrogen evolution reaction. researchgate.netelectrochemsci.org These complexes can facilitate the reduction of protons to molecular hydrogen at lower overpotentials compared to the uncatalyzed reaction. electrochemsci.org

Ethanol Oxidation: While research on this compound complexes specifically for ethanol oxidation is less common, the broader class of phenanthroline complexes is relevant. The electro-oxidation of ethanol is a key reaction in direct ethanol fuel cells, but it is often plagued by catalyst poisoning. nih.govmdpi.com Research in this area focuses on developing robust catalysts that can efficiently break the C-C bond of ethanol and resist deactivation. nih.govnih.gov

Water-Soluble Catalysts

The functionalization of 1,10-phenanthroline and its derivatives to enhance water solubility is a significant area of research, aiming to develop catalysts for aqueous-phase reactions, which is a key aspect of green chemistry. mdpi.com The introduction of hydrophilic groups, such as carboxylates, sulfonates, or hydroxyls, onto the phenanthroline scaffold allows for the creation of water-soluble ligands and their corresponding metal complexes. mdpi.com These complexes are crucial for various catalytic processes in aqueous media, including hydrogenation, oxidation, and hydroformylation. mdpi.com